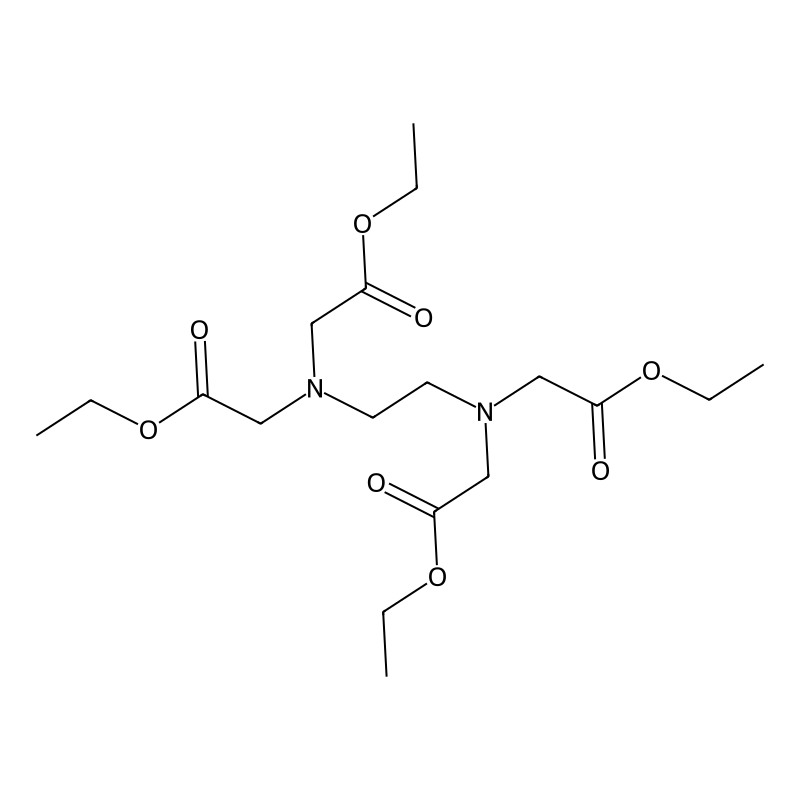

Tetraethyl ethylenediaminetetraacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chelating Agent:

TEEDTA is a chelating agent, meaning it can bind to metal ions and form complexes. This property is valuable in various scientific research applications, including:

- Separating and purifying metals: TEEDTA can selectively bind to specific metal ions, allowing researchers to separate them from mixtures. This is beneficial in fields like environmental science, where researchers study the presence and concentration of different metals in soil, water, and air samples. Source: [A study on the removal of heavy metal ions from wastewater using ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA)]

- Making metal ions unavailable in biological systems: TEEDTA can bind to metal ions essential for some biological processes, effectively making them unavailable to certain organisms. This property can be used in studies of metal ion requirements for microorganisms or to inhibit specific enzymes that require metal ions for their activity. Source: [The use of chelating agents in the study of metal requirements of microorganisms: ]

Masking Agent:

TEEDTA can act as a masking agent, temporarily preventing metal ions from interfering with chemical reactions or analytical techniques. This is useful in various analytical methods, such as:

- High-performance liquid chromatography (HPLC): TEEDTA can be used to mask metal ions that might bind to the stationary phase in HPLC, leading to peak broadening or inaccurate retention times. Source: [Sample preparation for high-performance liquid chromatography analysis of pharmaceuticals]

- Spectrophotometry: Metal ions can absorb light at specific wavelengths, potentially interfering with the analysis of other compounds using spectrophotometry. TEEDTA can be used to mask these metal ions and ensure accurate measurements. Source: [Spectrophotometric determination of iron(III) with 1-(2-pyridylazo)-2-naphthol]

Research Tool in Biochemistry:

TEEDTA can be used as a research tool in various biochemical studies due to its ability to:

- Inhibit metalloenzymes: Metalloenzymes are enzymes that require metal ions for their activity. TEEDTA can bind to these metal ions and inhibit their activity, allowing researchers to study the specific role of these enzymes in different biological processes. Source: [Inhibition of urease activity by ethylenediaminetetraacetic acid (EDTA)]

- Induce metal ion deficiencies: By chelating metal ions, TEEDTA can create conditions of metal ion deficiency in cell cultures or biological systems. This allows researchers to study the effects of metal ion deficiencies on various cellular processes and pathways. Source: [Iron deficiency-induced S-phase arrest and apoptosis in a human hepatoma cell line]

Tetraethyl ethylenediaminetetraacetate is an organic compound with the molecular formula and is classified as a chelating agent. It is derived from ethylenediaminetetraacetic acid, where the hydrogen atoms of the carboxylic acid groups are replaced by ethyl groups. This compound exhibits a complex structure that allows it to bind metal ions effectively, forming stable complexes. Its unique ability to chelate various metal ions makes it valuable in numerous industrial and biomedical applications.

The primary mechanism of action of TEEDTA is metal chelation. By forming complexes with metal ions, TEEDTA can:

- Remove them from solution, making them unavailable for biological processes.

- Transport them across cell membranes due to its lipophilic nature.

- Inhibit enzymes that require specific metal ions for activity.

This reaction highlights the compound's ability to form stable complexes with metal ions such as calcium, magnesium, iron, and lead. The stability of these complexes is influenced by factors such as pH and the concentration of competing ions in solution .

Tetraethyl ethylenediaminetetraacetate exhibits notable biological activity, particularly in its role as a chelating agent. It can bind to metal ions in biological systems, which can help mitigate toxicity from heavy metals. Additionally, it has been shown to inhibit metallopeptidases by chelating essential metal cofactors required for their catalytic activity . This property makes it useful in various medical applications, including treatments for heavy metal poisoning and as a stabilizer in biological assays.

The synthesis of tetraethyl ethylenediaminetetraacetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a suitable base. The general synthetic route can be outlined as follows:

- Reactants: Ethylenediamine and chloroacetic acid.

- Reaction Conditions: The reaction is generally performed under controlled temperature and pH conditions.

- Product Formation: The tetraethyl ester is formed through the substitution of hydrogen atoms on the carboxyl groups with ethyl groups.

This method allows for the production of tetraethyl ethylenediaminetetraacetate on a larger scale for industrial applications .

Tetraethyl ethylenediaminetetraacetate has diverse applications across various fields:

- Industrial: Used in metal cleaning and processing, particularly for removing scale and rust from surfaces.

- Biomedical: Acts as a chelating agent in pharmaceuticals to treat heavy metal poisoning.

- Agricultural: Utilized in fertilizers to enhance nutrient availability by chelating essential trace metals.

- Analytical Chemistry: Employed in laboratory settings for determining metal ion concentrations through complexation reactions .

Studies on tetraethyl ethylenediaminetetraacetate have focused on its interactions with various metal ions and biological systems. Research indicates that this compound effectively binds to several divalent and trivalent cations, significantly influencing their bioavailability and toxicity profiles. Interaction studies often assess how these complexes affect enzymatic activities and cellular processes, providing insights into potential therapeutic uses .

Several compounds exhibit similar chelating properties to tetraethyl ethylenediaminetetraacetate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C10H14N2O8 | Widely used in medical applications; forms stable complexes with metals. |

| Nitrilotriacetic Acid | C6H9N3O6 | Used primarily for binding calcium and other metals; less effective than tetraethyl ester. |

| Diethylenetriaminepentaacetic Acid | C14H23N5O10 | More complex structure; higher affinity for certain metals compared to tetraethyl ester. |

Tetraethyl ethylenediaminetetraacetate is unique due to its specific ethyl substitution pattern, which enhances its solubility and stability compared to other similar compounds like nitrilotriacetic acid .